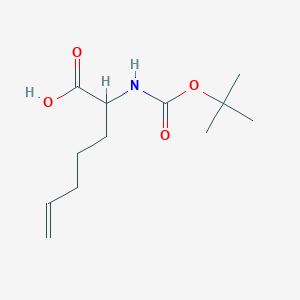

2-tert-Butyloxycarbonylamino-5-heptenoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-tert-Butyloxycarbonylamino-5-heptenoic Acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its specific structural features, which include a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyloxycarbonylamino-5-heptenoic Acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and reagents like diisopropylcarbodiimide (DIC) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-tert-Butyloxycarbonylamino-5-heptenoic Acid can undergo various chemical reactions, including:

Oxidation: The double bond in the heptenoic acid moiety can be oxidized to form epoxides or diols.

Reduction: The double bond can also be reduced to form saturated derivatives.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

Oxidation: Epoxides or diols.

Reduction: Saturated heptanoic acid derivatives.

Substitution: Free amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-tert-Butyloxycarbonylamino-5-heptenoic Acid is primarily utilized as a building block in the synthesis of more complex molecules. Its Boc group allows for selective protection of the amino group, facilitating various organic reactions without interference from the amine.

Key Reactions Include :

- Oxidation : The double bond in the heptenoic acid moiety can be oxidized to form epoxides or diols.

- Reduction : The double bond can also be reduced to yield saturated derivatives.

- Substitution : The Boc group can be removed under acidic conditions to yield free amines, which are crucial for peptide synthesis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. The ability to protect the amino group allows researchers to investigate specific biochemical pathways without unwanted side reactions.

Potential Biological Interactions :

- Interaction studies have shown that compounds with similar structures often exhibit significant biological properties, such as enzyme inhibition or acting as precursors in synthesizing biologically active molecules.

Drug Development

The compound serves as an important intermediate in synthesizing peptides and other biologically active compounds. Its role in drug development is underscored by its utility in creating room-temperature ionic liquids, which have applications in various pharmaceutical formulations.

Wirkmechanismus

The mechanism of action of 2-tert-Butyloxycarbonylamino-5-heptenoic Acid is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-tert-Butyloxycarbonylamino-6-heptenoic Acid: Similar structure but with a different position of the double bond.

2-tert-Butyloxycarbonylamino-5-hexenoic Acid: Similar structure but with a shorter carbon chain.

2-tert-Butyloxycarbonylamino-5-octenoic Acid: Similar structure but with a longer carbon chain.

Uniqueness

2-tert-Butyloxycarbonylamino-5-heptenoic Acid is unique due to its specific structural features, which make it suitable for particular biochemical applications. The position of the double bond and the length of the carbon chain can significantly influence its reactivity and interactions with other molecules .

Biologische Aktivität

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.3 g/mol

- Appearance : Off-white solid

Biological Activity Overview

The biological activity of 2-tert-Butyloxycarbonylamino-5-heptenoic Acid is primarily inferred from its structural analogs and the general behavior of similar compounds in biological systems. Compounds with similar structures often exhibit significant biological properties, such as enzyme inhibition or serving as precursors for biologically active molecules.

- Enzyme Interactions : The Boc group allows for selective reactions while protecting the amino functionality, which can be crucial in peptide synthesis and enzyme interactions.

- Precursor Role : As an amino acid derivative, it may participate in the synthesis of peptides or other biologically relevant molecules.

Synthesis and Applications

The synthesis of this compound typically involves:

- Protection of the amino group using the Boc group.

- Use of organic solvents like dichloromethane (DCM) and coupling agents such as diisopropylcarbodiimide (DIC).

This compound finds applications primarily in:

- Organic synthesis as a versatile intermediate.

- Research settings for the development of new pharmaceutical agents.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides valuable insights:

Table 1: Related Compounds and Their Biological Activities

Discussion

The limited direct research on this compound suggests that further investigation is warranted to elucidate its specific biological roles. However, the protective Boc group indicates potential utility in peptide synthesis and enzyme interactions, making it a candidate for further exploration in drug development.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKPUPUWFHDYRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.